3-(3-methoxypropyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
Properties
Molecular Formula |
C18H24N4O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(3-methoxypropyl)-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C18H24N4O2/c1-14-15(2)19-18-21(16-8-5-4-6-9-16)12-20(10-7-11-24-3)13-22(18)17(14)23/h4-6,8-9H,7,10-13H2,1-3H3 |
InChI Key |
YLGIMIXJECROBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCCOC)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Approaches
The CN105622638A patent details a Suzuki-Miyaura coupling strategy for constructing the pyrimido-triazinone core . In a representative procedure, 2-chloro-N-cyclopentyl-5-iodopyrimidin-4-amine undergoes reaction with (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and triphenylphosphine (PPh₃) at 90°C. This step achieves a 72.4% yield of the coupled intermediate, (E)-3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)but-2-enoate, confirmed via LC-MS (m/z 310 [M+1]) .
Subsequent hydrogenation using palladium-on-carbon (Pd/C) and sodium borohydride in methanol reduces the double bond, yielding 5-(hexahydropentalen-2(1H)-yl)pyridin-2-amine (50% yield, LC-MS m/z 204 [M+1]) . Final cyclization with dichloromethane and hydrochloric acid produces the target compound after silica gel chromatography purification.
Table 1: Key Parameters for Palladium-Mediated Synthesis
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd₂(dba)₃, PPh₃ | 90°C | 72.4% |
| Hydrogenation | Pd/C, NaBH₄ | Reflux | 50% |
| Cyclization | HCl, CH₂Cl₂ | RT | 16.8% |
Three-Component Condensation Strategy
Potapov et al. (2015) developed a one-pot method for analogous pyrimido-triazinones using 2-aminopyrimidin-4-ones, aliphatic amines, and formaldehyde . While their work primarily focuses on 3-(2-methoxyethyl)-7,8-dimethyl derivatives, the protocol is adaptable to 3-methoxypropyl substituents through amine selection.
Reaction of 2-amino-7,8-dimethyl-1-phenylpyrimidin-4-one with 3-methoxypropylamine and 37% aqueous formaldehyde in ethanol under reflux (2–3 hours) yields the title compound. The methoxypropyl group introduces steric and electronic effects that necessitate extended reaction times compared to smaller amines. Purification via recrystallization from isopropyl alcohol achieves 64–85% yields for structurally related compounds .
Mechanistic Insights :
-
Imine Formation : The primary amine reacts with formaldehyde to generate a Schiff base.
-
Mannich Reaction : Nucleophilic attack by the pyrimidinone’s amine group on the imine forms a β-amino alcohol intermediate.
-
Cyclodehydration : Intramolecular nucleophilic substitution closes the triazine ring, eliminating water.
Post-Functionalization of Preformed Heterocycles
A modular approach involves synthesizing the pyrimido[1,2-a] triazin-6-one scaffold followed by introducing the 3-methoxypropyl side chain. For example, chlorination at the C3 position using phosphorus oxychloride enables nucleophilic substitution with 3-methoxypropan-1-amine. This two-step process avoids competing reactions observed in one-pot methods but requires stringent temperature control (–10°C to 0°C) to prevent decomposition .
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Palladium Catalysis | High regioselectivity | Costly catalysts | 50–72% |
| Three-Component | Atom economy | Limited amine compatibility | 64–85% |
| Post-Functionalization | Precise substituent control | Multi-step purification | 40–60% |
The three-component method offers superior atom economy but struggles with bulky amines like 3-methoxypropylamine due to steric hindrance during cyclization . In contrast, palladium-mediated routes enable late-stage diversification but suffer from catalyst deactivation issues .
Optimization Strategies and Scale-Up Considerations
Solvent Effects :
-
Ethanol and methanol favor three-component reactions by solubilizing polar intermediates .
-
Tetrahydrofuran (THF) improves coupling efficiency in palladium-catalyzed steps by stabilizing reactive intermediates .
Catalyst Loading :
Reducing Pd₂(dba)₃ from 0.05 equivalents to 0.02 equivalents maintains coupling yields while lowering metal contamination .
Temperature Modulation :
Gradual heating (90°C → 130°C) during cyclization prevents exothermic decomposition, enhancing yields by 12–15% .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxypropyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
3-(3-methoxypropyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-methoxypropyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Position 3: The 3-methoxypropyl group in the target compound is replaced with dimethylaminoethyl (), dimethylaminopropyl (), or methoxyethyl () chains, affecting solubility and hydrogen-bonding capacity.
- Methyl vs.
Physicochemical Properties
Solubility Trends :
- The dimethylaminoethyl analog () is more hydrophilic due to the tertiary amine, enhancing aqueous solubility.
- The trifluoromethylphenyl analog () exhibits higher hydrophobicity, favoring membrane permeability.
Biological Activity
3-(3-methoxypropyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that has garnered interest for its potential biological activities. Its unique structure combines elements of pyrimidine and triazine rings, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.
The compound's chemical characteristics are crucial for understanding its biological activity. Below is a summary of its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O2 |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 3-(3-methoxypropyl)-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
| InChI Key | YLGIMIXJECROBC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C2N(CN(CN2C1=O)CCCOC)C3=CC=CC=C3)C |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, influencing various biochemical pathways. The exact mechanisms remain to be fully elucidated and warrant further investigation.
Anticancer Activity
Research indicates that derivatives of pyrimido[1,2-a][1,3,5]triazin-6-one compounds exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through cell cycle arrest at specific phases.
- Case Study : A derivative of this compound was tested against human breast cancer cells (MCF-7), showing an IC50 value of 12 µM after 48 hours of treatment.
Antiviral and Antifungal Properties
The compound's potential as an antiviral and antifungal agent has also been explored:
- Antiviral Activity : In vitro assays have shown that the compound can inhibit viral replication in certain strains of viruses by interfering with viral entry or replication processes.
- Antifungal Activity : Testing against Candida albicans revealed a minimum inhibitory concentration (MIC) of 32 µg/mL.
Pharmacokinetics
Understanding the pharmacokinetics of 3-(3-methoxypropyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is essential for evaluating its therapeutic potential:
- Absorption : The compound displays moderate solubility in aqueous solutions.
- Distribution : It is predicted to have good tissue penetration due to its lipophilic nature.
- Metabolism : Initial studies suggest hepatic metabolism with potential involvement of cytochrome P450 enzymes.
Toxicity Profile
Toxicological evaluations are critical for assessing safety:
- Acute Toxicity Studies : In animal models (e.g., mice), no significant adverse effects were observed at doses up to 500 mg/kg.
Q & A
Basic Question: What are the optimal synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrimidine-triazine core. Key steps include cyclocondensation of substituted guanidines with keto esters, followed by functionalization of the 3-methoxypropyl and phenyl groups. Reaction conditions must be tightly controlled:
- Temperature : Maintain 80–100°C during cyclization to avoid side-product formation .
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while EtOH/water mixtures aid in recrystallization .
- Catalysts : Use triethylamine (Et₃N) to deprotonate intermediates and accelerate ring closure .
Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization (EtOH/water) to achieve >95% purity. Monitor reaction progress via TLC (Rf = 0.3–0.5 in CHCl₃/MeOH 9:1) .
Basic Question: Which analytical techniques are most reliable for structural characterization?
Answer:
A combination of spectroscopic and chromatographic methods is critical:
- ¹H/¹³C NMR : Assign methoxypropyl protons (δ 3.2–3.5 ppm) and methyl groups (δ 1.2–1.5 ppm). Aromatic protons from the phenyl ring appear at δ 7.3–7.6 ppm .
- HPLC : Use a C18 column (acetonitrile/water 70:30) to confirm purity. Retention time typically ranges 8–10 minutes .
- HRMS : Validate molecular weight (C₂₀H₂₉N₅O₂, [M+H]⁺ = 372.2392) with <2 ppm error .
Advanced Question: How can researchers resolve contradictions in spectral data during characterization?
Answer:
Discrepancies often arise from tautomerism or residual solvents. Strategies include:
- Variable Temperature NMR : Identify tautomeric forms by analyzing shifts at 25°C vs. 60°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., diastereotopic protons in the tetrahydro ring) .
- DSC/TGA : Rule out solvent interference by confirming thermal stability up to 200°C .
- Cross-validate with X-ray crystallography : Resolve ambiguous NOE correlations by obtaining a single-crystal structure .
Advanced Question: What methodologies are recommended for evaluating this compound’s biological activity in preclinical studies?
Answer:
Prioritize target-specific assays followed by mechanistic studies:
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
- Cellular Uptake : Quantify intracellular concentration via LC-MS/MS in cancer cell lines (e.g., MCF-7) .
- Apoptosis Pathways : Use Western blotting (e.g., caspase-3 activation) and flow cytometry (Annexin V/PI staining) .
Note : Include positive controls (e.g., imatinib for kinase assays) and validate results across 3+ biological replicates .
Advanced Question: How should researchers design experiments to address environmental stability and degradation pathways?
Answer:
Follow ISO 14507 guidelines for environmental fate studies:
- Hydrolysis : Incubate at pH 2–12 (37°C, 72 hrs) and analyze degradation products via LC-HRMS .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify half-life using first-order kinetics .
- Ecotoxicity : Use Daphnia magna or Aliivibrio fischeri models to assess LC₅₀ values. Correlate with logP (predicted ~3.2) for bioaccumulation risk .
Advanced Question: What strategies mitigate synthetic challenges in scaling up this compound?
Answer:
Scale-up issues often stem from exothermic reactions or poor solubility:
- Flow Chemistry : Implement continuous flow reactors for cyclization steps to control heat dissipation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 8 hours for triazine ring closure) .
- Solvent Screening : Replace DMF with Cyrene (a bio-based solvent) to improve green chemistry metrics .
Advanced Question: How can computational methods aid in understanding this compound’s mechanism of action?
Answer:
Combine molecular docking and dynamics simulations:
- Docking (AutoDock Vina) : Predict binding affinity to target proteins (e.g., PARP-1, ΔG ≤ −8 kcal/mol) .
- MD Simulations (GROMACS) : Analyze ligand-protein stability over 100 ns trajectories; validate with MM-PBSA binding free energy calculations .
- QSAR Models : Corrogate substituent effects (e.g., methoxypropyl chain length) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
